3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine
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Overview
Description
3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine is a fluorinated organic compound with the molecular formula C9H9F4N. It is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which impart unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine typically involves the reaction of 2-fluorobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and amination to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. Detailed studies using techniques like NMR and mass spectrometry help elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1-phenylpropan-1-amine: Similar structure but lacks the additional fluorine atom on the phenyl ring.
3,3,3-Trifluoro-1-propyne: Contains a triple bond instead of the amine group.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom and a hydroxyl group instead of the amine.
Uniqueness
3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-amine is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-(2-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H9F4N/c10-7-4-2-1-3-6(7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 |
InChI Key |
NVWWWOSPKHUZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(F)(F)F)N)F |
Origin of Product |
United States |
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